(+)-Cathinone

Behavioral pharmacology Drug discrimination Cathinone stereochemistry

For forensic and pharmacological research demanding stereochemical precision, this (+)-Cathinone is the essential R-(+)-enantiomer standard. Unlike racemic cathinone, this single isomer eliminates the confounding blended stimulus that produces quantitatively and qualitatively divergent results in receptor binding, drug discrimination, and analytical method development. This unsubstituted parent compound is the mandatory, structurally unadorned baseline control for calibrating novel cathinone analog activity and is critical for establishing reliable GC-MS or LC-MS/MS calibration curves in forensic identification. Ensure your studies reflect true R-configuration contributions.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 80096-54-4
Cat. No. B15195702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cathinone
CAS80096-54-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)N
InChIInChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m1/s1
InChIKeyPUAQLLVFLMYYJJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Cathinone (CAS 80096-54-4): Core Structural and Pharmacological Baseline


(+)-Cathinone (CAS 80096-54-4), specifically the R-(+)-enantiomer, is a naturally occurring phenylpropylamino alkaloid and the principal psychoactive constituent of the khat plant (Catha edulis). It is a β-keto analog of amphetamine (C9H11NO, MW 149.19 g/mol) and serves as the prototype for the broader class of synthetic cathinones [1]. The compound functions as an indirect sympathomimetic agent and is known to interact with monoamine transporters and serotonin receptors [2]. Its stereochemistry is critical to its pharmacological activity [3].

Procurement Risk: Why (+)-Cathinone Cannot Be Interchanged with Racemic Cathinone, the (−)-Enantiomer, or Related Analogs


Within the cathinone class, stereochemistry and subtle structural modifications produce non-interchangeable pharmacological outcomes [1]. The R-(+)-enantiomer demonstrates distinct potency, receptor affinity, and discriminative stimulus properties relative to S-(−)-cathinone and racemic cathinone [2]. Furthermore, N-alkyl substitution produces unexpected deviations from amphetamine structure-activity relationship (SAR) predictions, meaning cathinone analogs cannot be reliably substituted based on amphetamine precedents [3]. Substitution at the 4-position of the aromatic ring (e.g., hydroxyl, methoxyl, or chloro groups) abolishes activity at comparable doses [2]. Consequently, substituting racemic cathinone, the (−)-enantiomer, or any non-validated analog for (+)-cathinone in receptor binding studies, behavioral pharmacology experiments, or analytical method development will yield quantitatively and qualitatively divergent results.

(+)-Cathinone (CAS 80096-54-4): Quantified Differentiation Evidence Against Key Comparators


Discriminative Stimulus Potency: (+)-Cathinone vs. S(−)-Cathinone and (+)-Cathine

In rats trained to discriminate racemic cathinone (0.6 mg/kg) from vehicle, the discriminative stimulus ED50 values for the individual enantiomers were determined. S(−)-cathinone (ED50 = 0.22 mg/kg) was more potent than R(+)-cathinone (ED50 = 0.27 mg/kg). Both enantiomers were substantially more potent than (+)-cathine (ED50 = 1.61 mg/kg) [1].

Behavioral pharmacology Drug discrimination Cathinone stereochemistry

Serotonin Receptor Affinity: (−)-Cathinone vs. (±)-Cathinone vs. (±)-Amphetamine

Using isolated rat fundus preparations, (S)-(−)-cathinone demonstrated twice the serotonin receptor affinity of (±)-cathinone and four times the affinity of racemic amphetamine [1]. Note: This study reports data for the (S)-(−)-enantiomer; the (R)-(+)-enantiomer is expected to show lower affinity, consistent with established stereoselectivity patterns in the cathinone series.

Receptor pharmacology Serotonin 5-HT receptor Structure-activity relationship

Aromatic Ring Substitution Effects: 4-Position Modifications Abolish Activity

In rats trained to discriminate racemic cathinone (0.6 mg/kg), substitution at the 4-position of the aromatic ring with hydroxyl, methoxyl, or chloro groups essentially abolished discriminative stimulus activity at doses comparable to the training dose of cathinone [1].

Medicinal chemistry SAR Cathinone analogs

Natural vs. Synthetic Source Differentiation: Khat-Derived Alkaloid Profile

Young khat leaves contain the phenylpropylamino alkaloids (−)-cathinone [(S)-α-aminopropiophenone], (+)-cathine [(1S)(2S)-norpseudoephedrine], and (−)-norephedrine [(1R)(2S)-norephedrine] as the main active principles [1]. Chiral GC-MS analysis reveals that only the (S)-(−)-enantiomer of cathinone occurs naturally in the plant material [1].

Natural product chemistry Analytical chemistry Chiral GC-MS

Validated Application Scenarios for (+)-Cathinone (CAS 80096-54-4) Based on Quantitative Differentiation Evidence


Enantiomer-Specific Behavioral Pharmacology and Drug Discrimination Studies

Studies requiring precise characterization of cathinone stereoisomer pharmacology should employ enantiomerically pure (+)-cathinone rather than racemic cathinone. The documented ED50 values (0.27 mg/kg for R(+)-cathinone vs. 0.22 mg/kg for S(−)-cathinone) enable dose-response curves that avoid the confounding blended stimulus of racemic material [1]. This is critical for drug discrimination training, generalization testing, and cross-substitution studies with novel synthetic cathinones.

Analytical Reference Standard for Forensic and Clinical Toxicology

(+)-Cathinone serves as a certified reference material for forensic identification and quantification of cathinone-class novel psychoactive substances (NPS). Given that natural khat contains exclusively the (S)-(−)-enantiomer [2], forensic analysis of seized materials suspected of containing synthetic cathinone analogs requires enantiomerically pure standards to establish retention times, mass spectral fragmentation patterns, and calibration curves for GC-MS or LC-MS/MS platforms [3].

Serotonin Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Investigations of cathinone interactions with serotonin (5-HT) receptors require enantiomerically defined material. Published data show a 2-fold affinity difference between enantiomerically pure and racemic cathinone in rat fundus preparations [4]. For SAR studies examining the stereochemical determinants of 5-HT receptor binding, (+)-cathinone provides an essential reference point for comparing the contributions of the R-configuration versus the S-configuration.

Unsubstituted Cathinone Baseline for Comparative Analog Screening

Medicinal chemistry programs evaluating novel cathinone analogs require the unsubstituted parent compound as a baseline control. Evidence demonstrates that 4-position substitutions (hydroxyl, methoxyl, chloro) abolish discriminative stimulus activity [1], while N-alkyl modifications produce potency shifts that deviate from amphetamine SAR predictions [5]. (+)-Cathinone provides the structurally unadorned reference against which analog activity can be meaningfully calibrated.

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